2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound could potentially be used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The optimized geometrical parameters, such as bond angles, bond lengths, and dihedral angles, are crucial for understanding the molecular structure .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, it can participate in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The compound’s properties such as solubility, boiling point, and specific gravity can be predicted based on its molecular structure .Scientific Research Applications
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- Thiophene and its derivatives are a crucial part of many pharmaceutical compounds . They have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-anxiety, anti-fungal, antimicrobial, antioxidant, anticancer, and anti-arrhythmic . For example, the antidiabetic drug pioglitazone and the anti-inflammatory agent celecoxib contain a thiophene ring .
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- Thiophene derivatives are used in the production of certain types of polymers, notably polythiophenes . These are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Semiconductors, Solar Cells, and Organic Field Effect Transistors
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- Thiophene-based semiconductors are amongst the most successful materials in organic electronics . They are used in the synthesis and characterisation of two thiophene-based macrocycles as well as their evaluation in organic-electronic devices . These macrocycles show emission in the yellow and red wavelength region . Their charge transporting properties are determined by fabricating thin-film OFETs . The photovoltaic properties of these macrocycles are also investigated by fabricating bulk heterojunction (BHJ) devices and their potential as photodetectors has been evaluated .
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Synthesis of Thiophene Derivatives
- Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
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Synthetic Approaches Towards Thienothiophenes
- Different isomeric forms of thienothiophene showed various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc . A number of methodologies were adopted to synthesize thienothiophene derivatives .
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-23-10-5-6-12(24-2)11(8-10)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZOMVXDAUCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide |
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